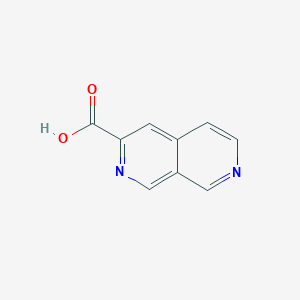

2,7-Naphthyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGNBBZZTQVCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=C(C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,7-Naphthyridine-3-carboxylic acid

CAS Number: 250674-48-7

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer both biological relevance and synthetic tractability. Among the nitrogen-containing heterocycles, the naphthyridine core, a family of diazanaphthalenes, has garnered significant attention.[1] These structures are present in numerous biologically active compounds and approved drugs, demonstrating a wide array of pharmacological activities, including antimicrobial and anticancer properties.[2][3] The 2,7-naphthyridine isomer, in particular, serves as a crucial building block for targeted therapies. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent vectors, making it an ideal template for designing molecules that can precisely interact with biological targets such as enzyme active sites and protein-protein interfaces.

This guide provides a comprehensive technical overview of 2,7-Naphthyridine-3-carboxylic acid, a key intermediate for the synthesis of a diverse range of pharmacologically active molecules. We will delve into its physicochemical properties, explore its synthetic considerations, and illustrate its application in drug discovery workflows, providing researchers with the foundational knowledge required to effectively utilize this versatile chemical entity.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source(s) |

| CAS Number | 250674-48-7 | [4][][6] |

| Molecular Formula | C₉H₆N₂O₂ | [4][] |

| Molecular Weight | 174.16 g/mol | [4][] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid | [7] |

| Storage Temperature | 2-8°C (Refrigerator) | [7] |

Structural Information:

-

SMILES: O=C(O)c1cncc2ccccc1n2[]

-

InChI Key: REGNBBZZTQVCJU-UHFFFAOYSA-N[4]

Spectroscopic Characterization Profile (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral characteristics of naphthyridines and carboxylic acids, a predicted profile can be outlined.[9][10]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[10] The precise chemical shifts and coupling constants of the ring protons would be influenced by the electron-withdrawing nature of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[11] The remaining carbons of the aromatic rings will appear in the typical downfield region for sp² hybridized carbons, with quaternary carbons generally showing weaker signals.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit two key characteristic absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[12]

-

A strong C=O stretching band for the carbonyl group, anticipated between 1690 and 1760 cm⁻¹.[7][12] Additional peaks corresponding to C=C and C=N stretching within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS): In an ESI-MS experiment, the compound would be expected to show a prominent [M+H]⁺ ion in positive mode and an [M-H]⁻ ion in negative mode. The fragmentation pattern would likely involve the initial loss of CO₂ (44 Da) from the carboxylic acid group, followed by fragmentation of the naphthyridine ring.[9]

Synthetic Pathways and Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature, synthetic routes to the 2,7-naphthyridine core have been described.[13] These often involve the construction of the fused pyridine rings from substituted pyridine precursors. A plausible synthetic approach could involve the hydrolysis of a corresponding ester, such as ethyl 2,7-naphthyridine-3-carboxylate. The ester itself could potentially be synthesized through a multi-step sequence starting from a suitably substituted pyridine derivative.

One reported method for constructing a related 2,7-naphthyridin-1-one scaffold starts from 4-methyl-3-cyanopyridine, highlighting a strategy for building the core ring system.[13]

Below is a conceptual workflow illustrating a potential synthetic strategy.

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Choices: The choice of starting materials, such as a substituted cyanopyridine, is strategic as the cyano and methyl groups provide reactive handles for the subsequent annulation and functionalization steps required to build the second pyridine ring. The final hydrolysis step is a standard and reliable method for converting an ester to a carboxylic acid. The choice between acidic or basic hydrolysis would depend on the stability of the naphthyridine core to the specific reaction conditions.

Application in Drug Discovery: A Central Building Block

This compound is not typically an end-product but rather a pivotal intermediate for creating libraries of diverse derivatives for biological screening.[14][15] The carboxylic acid group serves as a versatile anchor point for a variety of chemical transformations, most commonly amide bond formation.

Experimental Protocol: Amide Library Synthesis

This protocol outlines a general procedure for synthesizing a library of amides from this compound, a common workflow in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Activation of the Carboxylic Acid:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq).

-

Add a tertiary amine base, such as DIPEA (2.0-3.0 eq), to the mixture.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

-

Rationale: The conversion of the carboxylic acid to a more reactive species (e.g., an active ester) is necessary to facilitate the reaction with the amine, which is a relatively weak nucleophile. Coupling agents like HATU and EDC are widely used due to their high efficiency and mild reaction conditions, which helps to prevent side reactions and racemization if chiral amines are used.

-

-

Amide Bond Formation:

-

To the solution containing the activated ester, add the desired primary or secondary amine (1.0-1.2 eq).

-

Allow the reaction to stir at room temperature for 2-16 hours.

-

Rationale: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the coupling agent byproduct.

-

-

Work-up and Purification:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

-

Rationale: The aqueous work-up is designed to remove the base, unreacted starting materials, and water-soluble byproducts from the coupling reaction. Purification is essential to obtain the final compound with high purity for accurate biological evaluation.

-

Caption: Workflow for amide library synthesis from this compound.

This workflow has been successfully applied to generate derivatives of this compound that have been screened for various biological activities, including antitumor and antimicrobial effects.[4][14] The diverse chemical space that can be explored by varying the amine component makes this a powerful strategy in lead discovery and optimization.

Conclusion and Future Outlook

This compound is a high-value scaffold for medicinal chemistry and drug discovery. While detailed synthetic and physicochemical data for the parent acid are not extensively documented in readily accessible literature, its utility is clearly demonstrated through the numerous derivatives reported and their significant biological activities. Its rigid bicyclic structure and the versatile carboxylic acid handle provide an excellent starting point for the design of targeted therapies. Future research will likely focus on the development of more efficient and scalable syntheses of this core intermediate and the continued exploration of its derivatives against a wider range of biological targets. This will undoubtedly solidify the importance of the 2,7-naphthyridine scaffold in the development of next-generation therapeutics.

References

-

Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 50(4). ([Link])

-

Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297–305. ([Link])

-

Dai, X., Cheng, C., Ding, C., & Zhang, A. (2008). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Synlett. ([Link])

-

Gencer, H. K., et al. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 25(21), 5039. ([Link])

-

Ion, R. M., & Caproiu, M. T. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-963. ([Link])

-

Wójcik, K., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(10), 10442. ([Link])

-

Royal Society of Chemistry. (2023). 4 - RSC Medicinal Chemistry. ([Link])

- Oregon State University. (n.d.). Chem 117 Reference Spectra Spring 2011. ()

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. ([Link])

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ([Link])

-

Royal Society of Chemistry. (2023). 4 - RSC Medicinal Chemistry. ([Link])

-

National Institutes of Health. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. ([Link])

-

Royal Society of Chemistry. (n.d.). Supplementary Information. ([Link])

-

ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. ([Link])

-

Chemsrc. (n.d.). 2,7-Naphthyridine-1-carboxylic acid | CAS#:1140240-08-9. ([Link])

-

University of Colorado Boulder. (n.d.). IR Absorption Table. ([Link])

- Paquette, L. A. (2008). The Naphthyridines. John Wiley & Sons. ()

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. ([Link])

-

National Institutes of Health. (n.d.). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. ([Link])

-

Simon Fraser University. (2023). Solubility of Organic Compounds. ([Link])

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. ([Link])

-

Aobchem. (n.d.). This compound. ([Link])

Sources

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. This compound [allbiopharm.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. physchemres.org [physchemres.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

2,7-Naphthyridine-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 2,7-Naphthyridine-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction

The naphthyridine scaffold, a diazanaphthalene consisting of two fused pyridine rings, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone for the development of novel therapeutic agents. Among its six possible isomers, the 2,7-naphthyridine core has garnered significant attention for its role in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3]

This technical guide provides a comprehensive overview of this compound, a key building block and parent compound in this chemical class. We will delve into its fundamental physicochemical properties, explore common synthetic and purification strategies, detail methods for its spectroscopic characterization, and discuss its applications in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important heterocyclic compound.

Physicochemical and Structural Properties

This compound is a solid organic compound whose core structure is a planar, aromatic bicyclic system. The presence of the carboxylic acid group at the 3-position is crucial, as it provides a handle for further chemical modification and can act as a key binding motif in interactions with biological targets, such as the active sites of enzymes.[1]

Key Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₂ | [][5][6] |

| Molecular Weight | 174.16 g/mol | [][5][6][7] |

| CAS Number | 250674-48-7 | [][5][6] |

| IUPAC Name | This compound | [] |

| Appearance | Solid (typically off-white to yellow powder) | General Knowledge |

| Purity | Typically >95% | [][6] |

| Storage | Sealed in a dry environment, often at 2-8°C | [5][7] |

| SMILES | C1=CN=CC2=CN=C(C=C21)C(=O)O | [] |

| InChI Key | REGNBBZZTQVCJU-UHFFFAOYSA-N | [] |

Synthesis and Purification

The synthesis of the 2,7-naphthyridine ring system can be challenging. However, established routes often involve the construction of a substituted pyridine ring onto a pre-existing pyridine precursor. One common strategy involves the rearrangement of pyrrolo[3,4-c]pyridine derivatives.[8] The following sections outline a generalized synthetic approach and a standard purification protocol.

Synthetic Workflow

The synthesis often begins with a suitable pyridine derivative, which is elaborated to form the second fused ring. A key step can be an intramolecular condensation reaction, such as a Claisen-Dieckmann cyclization, to form the dihydronaphthyridine core, which is subsequently aromatized and hydrolyzed to yield the target carboxylic acid.[8]

Causality Note: The choice of a base like sodium ethoxide in the Claisen-Dieckmann reaction is critical. It must be strong enough to deprotonate the α-carbon to initiate the cyclization but must also match the ester's alcohol group (e.g., ethoxide for an ethyl ester) to prevent transesterification, which would result in a mixture of products.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Saponification of Ethyl 2,7-naphthyridine-3-carboxylate

This protocol describes the final hydrolysis step, a common and reliable method to obtain the carboxylic acid from its corresponding ester.

-

Dissolution: Dissolve Ethyl 2,7-naphthyridine-3-carboxylate (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify it by dropwise addition of hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 3-4. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove residual salts, followed by a cold non-polar solvent like diethyl ether to remove organic impurities. Dry the product under vacuum to yield this compound.

Self-Validation Note: The purity of the final product should be rigorously assessed using the spectroscopic methods described in the next section, as well as by measuring its melting point. The presence of a sharp melting point is a good indicator of high purity.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized this compound is a critical step. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will appear as a broad singlet far downfield (>12 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the 165-180 ppm region.[9][10] The remaining eight carbons of the aromatic rings will resonate between approximately 115 and 155 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.[11]

-

A very broad O-H stretching band from the carboxylic acid will be observed from ~2500 to 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure.[11]

-

A sharp and strong C=O stretching absorption from the carbonyl group will be present around 1700-1730 cm⁻¹.[9]

-

C-O stretching and O-H bending vibrations will appear in the 1200-1440 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) corresponding to the molecular weight (m/z ≈ 174.04) should be observable. A common fragmentation pattern for carboxylic acids is the loss of a hydroxyl radical (-OH, M-17) or a carboxyl group (-COOH, M-45).[9][12]

Applications in Drug Development

The 2,7-naphthyridine scaffold is a bioisostere of quinolone and is structurally related to nalidixic acid, one of the first synthetic antibacterial agents.[1][13] This has made this compound and its derivatives attractive candidates for developing new drugs, particularly in the antimicrobial and anticancer fields.

Antimicrobial Agents

Derivatives of 2,7-naphthyridine have demonstrated potent and selective antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][2]

Mechanism of Action: The primary mechanism for many related antibacterial compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][13] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the naphthyridine derivatives stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death. The carboxylic acid at the 3-position is often crucial for chelating with a magnesium ion in the enzyme's active site and interacting with key amino acid residues.

Caption: Inhibition of bacterial DNA gyrase by 2,7-naphthyridine derivatives.

Anticancer Agents

In addition to their antimicrobial effects, various 2,7-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines.[3][8][14] Some of these compounds have been found to act as potent antimitotic agents or as inhibitors of human topoisomerase II, an enzyme that is structurally related to bacterial gyrase and is a validated target for cancer chemotherapy.[3] The ability to functionalize the this compound core allows for the fine-tuning of activity and selectivity towards cancer cells.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful scaffold in the field of medicinal chemistry. With a molecular weight of 174.16 g/mol , its structure provides an ideal starting point for the synthesis of complex molecules with significant therapeutic potential. Its derivatives have shown considerable promise as targeted antibacterial agents that can spare normal microbiota and as potent anticancer compounds. A thorough understanding of its synthesis, characterization, and biological mechanisms of action is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives . ResearchGate. [Link]

-

SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES . PubMed. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties . MDPI. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties . ResearchGate. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives . National Center for Biotechnology Information (PMC). [Link]

-

Spectral Characteristics of 2,7-Naphthyridines . MDPI. [Link]

-

2,7-Naphthyridine-4-carboxylic acid . MySkinRecipes. [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer . National Center for Biotechnology Information (PMC). [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines . ResearchGate. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives . MDPI. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives . Oregon State University. [Link]

- Process for the production of a naphthyridine carboxylic acid derivative (methanesulfonate sesquihydrate).

Sources

- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 250674-48-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [allbiopharm.com]

- 7. 2,7-Naphthyridine-4-carboxylic acid [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. echemi.com [echemi.com]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The 2,7-Naphthyridine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 2,7-Naphthyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry.[1] Among the six possible isomers, the 2,7-naphthyridine core is a key pharmacophore found in a range of biologically active agents. Its structural similarity to quinolones has made it an attractive starting point for developing novel therapeutics, particularly antimicrobial and anticancer drugs.[2]

This guide focuses on a crucial derivative: This compound . The carboxylic acid group at the 3-position is not merely a structural feature; it is a versatile synthetic handle. Its presence allows for extensive chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Understanding the synthesis, reactivity, and spectroscopic properties of this core molecule is therefore fundamental for researchers aiming to leverage its therapeutic potential. This document provides a detailed exploration of these chemical properties, grounded in established synthetic protocols and spectroscopic principles, to empower drug development professionals in their research endeavors.

Core Synthesis: Constructing the 2,7-Naphthyridine Ring System

The construction of the naphthyridine skeleton is most prominently achieved through the Friedländer Annulation . This classical reaction involves the acid- or base-catalyzed condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[3] For the synthesis of naphthyridines, an aminopyridine aldehyde serves as the key starting material.

The primary challenge in syntheses utilizing unsymmetrical ketones is controlling the regioselectivity. Modern methodologies have introduced novel catalysts and conditions to overcome this, offering high yields and specificity.

Protocol: Catalyst-Driven Friedländer Synthesis of a Naphthyridine Core

This protocol describes a generalized, regioselective Friedländer synthesis adapted from methodologies employing advanced amine catalysts or environmentally benign conditions. The choice of catalyst is critical; for instance, bicyclic pyrrolidine derivatives like TABO have been shown to provide exceptional regioselectivity by favoring the formation of a specific enamine intermediate.[4][5] Alternatively, Lewis acids such as Cerium(III) chloride under solvent-free grinding conditions offer an efficient and environmentally friendly approach.[3]

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel, combine 2-aminonicotinaldehyde (1 equivalent) with the chosen α-methylene carbonyl compound (1-1.2 equivalents).

-

Catalyst Introduction: Introduce the catalyst.

-

Reaction Execution:

-

For Amine Catalysis: Heat the mixture to 120-140°C. For unmodified methyl ketones, slow addition of the ketone to the reaction mixture is crucial for maximizing regioselectivity.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

For Lewis Acid Catalysis: Grind the mixture using a mortar and pestle at room temperature for the time specified by monitoring (typically 30-60 minutes).[3]

-

-

Work-up and Isolation:

-

Upon completion (as indicated by TLC), cool the reaction mixture.

-

If under solvent-free conditions, treat the solid mixture with cold water. The product, being insoluble, will precipitate.

-

Filter the resulting solid, wash thoroughly with cold water to remove the catalyst and any unreacted starting materials.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol, acetonitrile) to yield the pure naphthyridine derivative.[6]

-

Causality in Synthesis: The use of specific catalysts like TABO or CeCl₃·7H₂O is a deliberate choice to enhance reaction efficiency and control. Pyrrolidine-based catalysts facilitate the formation of a key enamine intermediate from the ketone, which then preferentially attacks the aminoaldehyde, driving the reaction toward the desired 2-substituted product.[4] The solvent-free grinding method leverages mechanical energy to increase the surface area of reactants, accelerating the reaction without the need for heat or hazardous solvents, aligning with the principles of green chemistry.[3][7]

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthesis and biological screening. Its properties are defined by both the aromatic naphthyridine core and the carboxylic acid functional group.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 250674-48-7 | [][9] |

| Molecular Formula | C₉H₆N₂O₂ | [] |

| Molecular Weight | 174.16 g/mol | [][9] |

| Purity | Typically >95-97% | [][10] |

| Appearance | Solid (likely off-white to yellow) | [11] |

| Storage | Sealed in dry, 2-8°C | [9] |

Spectroscopic Signatures

Spectroscopic analysis provides a definitive fingerprint for the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid moiety.

-

O-H Stretch: A very broad and characteristic absorption band is expected between 2500-3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding between acid dimers.[12][13][14]

-

C=O Stretch: An intense, sharp peak will appear in the range of 1690-1760 cm⁻¹. Its exact position depends on dimerization, with hydrogen-bonded dimers absorbing around 1710 cm⁻¹.[12][13][15]

-

C-O Stretch: A medium intensity band is expected between 1210-1320 cm⁻¹.[12]

-

Aromatic Stretches: C=C and C=N stretching vibrations from the naphthyridine ring will appear in the 1450-1620 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The most downfield signal will be the acidic proton of the carboxyl group, typically appearing as a broad singlet above 12 ppm.[13] The protons on the naphthyridine ring will resonate in the aromatic region, generally between 7.5 and 9.5 ppm. Specific chemical shifts and coupling constants would allow for the unambiguous assignment of each proton on the bicyclic system.[11][16]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic signal between 165-185 ppm.[13][17] The sp²-hybridized carbons of the naphthyridine ring will appear between approximately 115-160 ppm.[11]

-

-

Mass Spectrometry (MS) :

-

In an ESI-MS experiment, the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be readily observed at m/z corresponding to its molecular weight (174.16).

-

The fragmentation pattern is predictable. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a loss of 45 Da) or a molecule of carbon dioxide (a loss of 44 Da).[18] Fragmentation of the naphthyridine ring itself often involves the sequential loss of HCN (27 Da).[16]

-

Chemical Reactivity and Derivatization

The true value of this compound in drug development lies in its reactivity, which allows it to serve as a cornerstone for building diverse chemical libraries. The reactivity can be categorized into two main areas: reactions involving the carboxylic acid group and reactions on the naphthyridine ring.

Reactions at the Carboxylic Acid Group

The -COOH group is a hub for chemical modification. Standard organic transformations can be applied to generate a wide array of derivatives, including esters, amides, and more complex heterocyclic systems. A common and highly productive pathway involves converting the acid to a hydrazide, which then serves as a precursor for Schiff bases, pyrazoles, or oxadiazoles.[19]

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. tsijournals.com [tsijournals.com]

- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 250674-48-7|this compound|BLD Pharm [bldpharm.com]

- 10. This compound [allbiopharm.com]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. echemi.com [echemi.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. mdpi.com [mdpi.com]

- 17. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 18. researchgate.net [researchgate.net]

- 19. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,7-Naphthyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antitumor, antimicrobial, and analgesic effects.[1] Consequently, the development of robust and efficient synthetic routes to functionalized 2,7-naphthyridines is of paramount importance to the medicinal chemistry and drug development communities. This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,7-naphthyridine-3-carboxylic acid, a key intermediate for the elaboration of more complex molecular architectures. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic strategies, with a focus on providing actionable insights for researchers in the field.

Introduction: The Significance of the 2,7-Naphthyridine Core

The 2,7-naphthyridine framework, one of the six structural isomers of pyridopyridine, represents a privileged scaffold in medicinal chemistry.[1] Its inherent structural features, including hydrogen bond acceptors and a planar aromatic system, allow for diverse interactions with biological targets. Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1] The 3-carboxylic acid functionality serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide will focus on the core synthetic strategies for obtaining this compound, providing a foundational understanding for the synthesis of novel derivatives.

Primary Synthetic Strategies

The synthesis of the 2,7-naphthyridine ring system can be broadly categorized into several approaches, with the most common and effective methods relying on the construction of the second pyridine ring from a pre-existing, functionalized pyridine derivative.[1]

Pathway I: Claisen-Dieckmann Cyclization of Pyrrolo[3,4-c]pyridine Precursors

A robust and frequently employed method for the synthesis of substituted 2,7-naphthyridine-3-carboxylates involves the rearrangement of pyrrolo[3,4-c]pyridine derivatives via an intramolecular Claisen-Dieckmann condensation.[2] This strategic approach leverages the inherent reactivity of a suitably substituted pyrrolidinedione to construct the desired bicyclic naphthyridine core.

Causality of Experimental Choices: The selection of a pyrrolo[3,4-c]pyridine precursor is strategic as it already contains one of the pyridine rings and the necessary functionalities in a constrained geometry, predisposing the molecule for the desired intramolecular cyclization. The use of a strong base, such as sodium ethoxide, is critical to generate the requisite enolate for the intramolecular nucleophilic attack that drives the Dieckmann condensation.[3][4]

Self-Validating System: The regiochemical outcome of this reaction is highly controlled, leading specifically to the 2,7-naphthyridine isomer rather than the 2,6-naphthyridine, which is a testament to the well-defined transition state of the intramolecular cyclization.[2] The formation of the thermodynamically stable β-keto ester product serves as a driving force for the reaction.[5]

Workflow Diagram:

Caption: Claisen-Dieckmann pathway to 2,7-naphthyridine-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl (4-methyl-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate in anhydrous ethanol.

-

Reagent Addition: To the stirred solution, add a freshly prepared solution of sodium ethoxide in ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon neutralization.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Pathway II: Friedländer Annulation

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and related heterocyclic systems, including naphthyridines.[6] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester).[6] For the synthesis of a this compound derivative, a suitably substituted 3-aminopyridine-4-carboxaldehyde would be the key starting material.

Causality of Experimental Choices: The choice of a 3-aminopyridine-4-carboxaldehyde as the starting material is dictated by the desired 2,7-naphthyridine ring system. The amino and aldehyde functionalities are positioned to react with a β-ketoester to form the second pyridine ring. The reaction is typically catalyzed by acid or base to facilitate the initial condensation and subsequent cyclization.[6]

Self-Validating System: The regioselectivity of the Friedländer reaction is generally high, with the cyclization occurring in a predictable manner to yield the fused pyridine ring. The reaction conditions can be tuned to optimize the yield and minimize side products.

Workflow Diagram:

Caption: Friedländer annulation for 2,7-naphthyridine-3-carboxylate synthesis.

Final Step: Hydrolysis to the Carboxylic Acid

The synthesis of this compound from its corresponding ethyl ester is a straightforward hydrolysis reaction. This transformation is typically achieved under basic conditions followed by acidification.

Causality of Experimental Choices: Alkaline hydrolysis is generally preferred over acidic hydrolysis for esters as it is an irreversible process, driving the reaction to completion.[7] The use of a strong base like sodium hydroxide or potassium hydroxide effectively saponifies the ester. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.

Self-Validating System: The completion of the hydrolysis can be easily monitored by TLC by observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid. The precipitation of the carboxylic acid upon acidification provides a simple method for product isolation.

Experimental Protocol: Hydrolysis of Ethyl 2,7-naphthyridine-3-carboxylate

-

Reaction Setup: Dissolve the ethyl 2,7-naphthyridine-3-carboxylate derivative in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the stirred solution.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.

-

Product Collection: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Data Summary

The following table summarizes typical reaction parameters for the key synthetic steps. Please note that yields are highly dependent on the specific substrates and reaction conditions.

| Step | Reaction Type | Key Reagents | Typical Solvent | Temperature | Typical Yield |

| Pathway I | Claisen-Dieckmann Cyclization | Sodium Ethoxide | Ethanol | Reflux | Good to Excellent |

| Pathway II | Friedländer Annulation | Acid or Base Catalyst | Ethanol, Acetic Acid | Reflux | Moderate to Good |

| Final Step | Ester Hydrolysis | Sodium Hydroxide, HCl | Ethanol/Water | Reflux | High |

Conclusion

The synthesis of this compound is a critical enabling step for the development of novel therapeutics based on this privileged heterocyclic scaffold. The Claisen-Dieckmann cyclization of pyrrolo[3,4-c]pyridine precursors and the Friedländer annulation represent two of the most reliable and versatile strategies for constructing the 2,7-naphthyridine core with the desired 3-carboxy functionality. This guide has provided a detailed overview of these pathways, including the underlying chemical principles, practical experimental protocols, and the rationale behind key experimental choices. By understanding these fundamental synthetic approaches, researchers are well-equipped to design and execute the synthesis of novel 2,7-naphthyridine derivatives for a wide range of drug discovery applications.

References

-

Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2013). Synthesis and in vitro antitumor screening of novel this compound derivatives. Journal of Heterocyclic Chemistry, 50(4), 746–753. [Link]

- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable.

-

Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

-

Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916–919. [Link]

-

Wikipedia contributors. (2023, November 28). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

-

Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

-

Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

-

OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax. [Link]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

-

Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916–919. [Link]

-

Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

Jida, M., & Deprez-Poulain, R. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(29), 3785-3788. [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Mandal, A. C. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 11(8), 617–626. [Link]

-

El-Dean, A. M. K., et al. (2022). Synthesis and Reactions of New Hydrazinyl-2,7-naphthyridines and Pyrimidothieno[2,3-c][3][8]naphthyridine Morpholine Derivatives. Journal of Chemical Research, 46(11-12), 857-865. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2004). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 9(10), 845–863. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

-

Cilibrizzi, A., et al. (2022). 4-Quinolones as novel modulators of miRNA maturation: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(1), 4-13. [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

Heravi, M. M., et al. (2020). An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex. Polycyclic Aromatic Compounds, 42(4), 1-11. [Link]

- BenchChem. (2025). Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

The Biological Versatility of 2,7-Naphthyridine-3-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The 2,7-naphthyridine core, particularly when functionalized with a 3-carboxylic acid moiety, represents a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for the development of targeted therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1] This guide provides an in-depth analysis of the key biological activities of 2,7-naphthyridine-3-carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

The this compound Scaffold: A Foundation for Pharmacological Activity

The 2,7-naphthyridine framework is one of six possible structural isomers of pyridopyridine, characterized by a fused bicyclic system containing two nitrogen atoms.[1] The incorporation of a carboxylic acid group at the 3-position is particularly significant, as this functional group is a key feature in many established drugs, including the quinolone antibiotics, where it plays a crucial role in binding to the target enzyme-DNA complex.[2] This structural parallel is a foundational insight that has guided much of the research into the antimicrobial properties of this class of compounds. The inherent planarity of the ring system allows for effective π–π stacking interactions with biological targets like nucleic acid bases, while the nitrogen atoms and the carboxylic acid group provide essential hydrogen bond donor and acceptor sites.[2] This combination of features underpins the diverse biological activities explored in this guide.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the development of this compound derivatives as potential anticancer agents.[3][4] These compounds have shown promising cytotoxic activity against a range of human cancer cell lines, including those of the central nervous system, leukemia, and prostate cancer.[3][5]

Postulated Mechanism of Action: Inhibition of Topoisomerase II

While multiple mechanisms may be at play, a prominent hypothesis for the anticancer activity of many naphthyridine-based compounds is the inhibition of Topoisomerase II.[5][6] This essential enzyme manages DNA topology during replication and transcription by creating and resealing transient double-strand breaks. Inhibitors of Topoisomerase II, often referred to as "poisons," stabilize the covalent complex formed between the enzyme and DNA (the cleavage complex). This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. For a rapidly dividing cancer cell, this level of DNA damage is catastrophic, triggering cell cycle arrest and ultimately apoptosis (programmed cell death).

Caption: Postulated mechanism of Topoisomerase II inhibition by 2,7-naphthyridine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,7-naphthyridine scaffold has yielded critical insights into the structural requirements for potent cytotoxicity. Key findings from various studies highlight the importance of substituents at multiple positions.[5][6] For instance, the nature of the group at the C-2 position and the substitution pattern on other parts of the ring system can dramatically influence activity against different cancer cell lines.

Table 1: Representative Cytotoxic Activity of Naphthyridine Derivatives

| Compound ID | C-2 Substituent | C-5, C-6, C-7 Substituents | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 8i | Phenyl | 8-Methyl, 6-Phenyl | CNS (SF-539) | 0.70 | [3] |

| 14 | Naphthyl | 6-CH₃ | HeLa | 0.9 | [5] |

| 15 | Naphthyl | 5,7-di-CH₃ | HL-60 | 0.2 | [5] |

| 16 | Naphthyl | 7-CH₃ | HL-60 | 0.1 | [5][6] |

Note: This table summarizes selected data to illustrate SAR trends. IC₅₀ is the concentration required to inhibit cell growth by 50%.

The 3D-QSAR contour maps from these studies suggest that the C-1 NH and C-4 carbonyl groups (in related naphthyridine scaffolds) and a bulky aromatic ring at the C-2 position (such as a naphthyl group) are crucial for cytotoxicity.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard, reliable method for assessing the cytotoxic or cytostatic activity of novel compounds against adherent cancer cell lines. The assay's endpoint relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Workflow: MTT Cytotoxicity Assay

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing cancer cells (e.g., HeLa, PC-3) and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adhesion Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the 2,7-naphthyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

-

Self-Validation: Include vehicle controls (e.g., 0.1% DMSO) to establish baseline viability (100%) and a positive control with a known cytotoxic agent (e.g., doxorubicin) to validate assay sensitivity. Wells with medium only serve as a blank.

-

-

Drug Incubation: Incubate the plate for 72 hours under the same conditions. This duration is critical to observe the full effect of the compound over several cell division cycles.

-

MTT Reagent Addition: Add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well and mix gently.

-

Formazan Formation: Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity

The structural similarity of the naphthyridine core to nalidixic acid, the progenitor of the quinolone antibiotics, has driven significant investigation into their antimicrobial properties.[2][7] Research has revealed that certain this compound derivatives possess potent and, notably, selective antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[2][3]

Mechanism of Action: DNA Gyrase Inhibition

The primary target for this class of compounds in bacteria is DNA gyrase (a type II topoisomerase).[2][8] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process required for efficient DNA replication and transcription.[7] 2,7-naphthyridine derivatives are thought to function by binding to the complex of DNA gyrase and bacterial DNA. This interaction stabilizes the cleavage complex, preventing the resealing of the DNA strand and leading to a halt in replication. This mechanism is bactericidal, as the accumulation of DNA breaks is lethal to the bacterium.[2]

Caption: Proposed mechanism of DNA Gyrase inhibition leading to a bactericidal effect.

Spectrum of Activity and SAR

A key finding is the selective activity of these compounds. Many derivatives show potent effects against S. aureus while having minimal impact on Gram-negative bacteria like Pseudomonas aeruginosa or fungi like Candida albicans.[2] This selectivity is highly desirable as it suggests the potential for developing microbiota-sparing antibiotics. SAR analysis indicates that the 2,7-naphthyridine scaffold combined with a hydrazone linker (-C=N-NH-) is a critical pharmacophoric element for potent antibacterial action.[2]

Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus

| Compound ID | Key Structural Features | MIC (mg/L) | MBC (mg/L) | Reference |

|---|---|---|---|---|

| 10j | Hydrazone linker, specific aromatic substitution | 8 | 8 | [2] |

| 10f | Hydrazone linker, different aromatic substitution | 31 | >125 | [2] |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.

The low cytotoxicity of the most active antibacterial compounds against mammalian fibroblast cell lines underscores their therapeutic potential.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel antimicrobial agent.

Workflow: MIC/MBC Determination

Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation and Controls: Add the standardized bacterial inoculum to each well containing the compound.

-

Self-Validation: Include a growth control well (inoculum, no compound) to ensure bacterial viability and a sterility control well (broth only) to check for contamination. A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a positive control.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no growth (i.e., at and above the MIC) and spot-plate it onto a nutrient agar plate.

-

Second Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial CFU count.

Other Potential Therapeutic Applications

While anticancer and antimicrobial activities are the most extensively studied, the 2,7-naphthyridine scaffold is a versatile platform for targeting other biological systems. Related naphthyridine structures have shown potent inhibitory activity against other key enzymes, such as HIV-1 integrase, which is essential for viral replication.[9] The broad spectrum of reported activities for the general naphthyridine class, including analgesic, anticonvulsant, and anti-inflammatory effects, suggests that this compound derivatives warrant further exploration for a variety of therapeutic indications.[1][10]

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising platform for the discovery of novel therapeutic agents. The derivatives exhibit a wide range of biological activities, with particularly compelling data supporting their development as both anticancer and selective antibacterial drugs. The established mechanisms of action—targeting fundamental cellular processes like DNA topology—provide a solid rationale for their observed potency.

Future research should focus on:

-

Optimizing Selectivity: Fine-tuning the SAR to enhance selectivity for microbial targets over mammalian cells to improve the therapeutic index.

-

Overcoming Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines and multidrug-resistant bacterial strains.

-

Exploring New Targets: Expanding screening efforts to identify novel enzyme or receptor targets for this versatile scaffold, potentially leading to first-in-class medicines for other diseases.

The continued exploration of this chemical space, guided by the mechanistic insights and robust experimental protocols detailed in this guide, holds significant promise for addressing unmet needs in oncology and infectious disease.

References

-

Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. [Link]

-

Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297–305. [Link]

-

Szymański, P., Barna, E., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

-

Wagner, E. (2010). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]

-

Lee, E. S., Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

-

Staszowska, D., & Polański, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [Link]

-

Lee, E. S., Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. [Link]

-

Staszowska, D., & Polański, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

Staszowska, D., & Polański, J. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

-

Santilli, A. A., Scotese, A. C., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

-

Kamal, A., Reddy, M. K., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

-

Hazuda, D. J., Felock, P., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233–11238. [Link]

-

Dyachenko, V. D., & Litvinov, V. P. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. NIH. [Link]

-

Staszowska, D., & Polański, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

-

Al-Warhi, T., Al-Rashood, S. T., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanism of Action of 2,7-Naphthyridine-3-Carboxylic Acid Derivatives

Abstract

The 2,7-naphthyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. While the parent 2,7-Naphthyridine-3-carboxylic acid molecule is primarily a building block, its derivatives have been engineered to potently and selectively modulate a diverse array of high-value biological targets. This guide provides an in-depth exploration of the primary mechanisms of action demonstrated by these derivatives, focusing on their roles as inhibitors of protein kinases, bacterial topoisomerases, and phosphodiesterases. We will dissect the molecular interactions, downstream cellular consequences, and the experimental methodologies used to validate these mechanisms, offering field-proven insights for drug development professionals.

The 2,7-Naphthyridine Core: A Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for multiple, distinct biological targets through targeted derivatization. The 2,7-naphthyridine ring system is an exemplary case. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal foundation for creating high-affinity binders. The nitrogen atoms can act as hydrogen bond acceptors, while various substitution points on the rings allow for the precise positioning of functional groups to engage with specific amino acid residues in a target's binding pocket. This guide will explore the three most prominent and well-characterized mechanisms of action stemming from this versatile core.

Caption: The this compound core and key derivatization points.

Mechanism I: Inhibition of Protein Kinases

The most extensively developed application of the 2,7-naphthyridine scaffold is in the design of ATP-competitive protein kinase inhibitors. The scaffold's geometry is well-suited to bind to the highly conserved ATP-binding pocket, forming key hydrogen bonds with the "hinge" region of the kinase domain. Different substitutions then confer selectivity and potency for specific kinases.

2.1. Targeting Oncogenic Tyrosine Kinases: c-MET, c-Kit, and VEGFR-2

Aberrant signaling from receptor tyrosine kinases (RTKs) like c-MET, c-Kit, and VEGFR-2 is a hallmark of many cancers, driving proliferation, angiogenesis, and metastasis. Derivatives of a 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold have been identified as potent inhibitors of these targets.

Molecular Mechanism: These inhibitors function by occupying the ATP-binding site of the kinase domain. Molecular docking studies suggest that the 2,7-naphthyridone core acts as the primary pharmacophore, establishing critical hydrogen bonds with hinge-region residues. The various amino-substitutions at the 8-position project into the solvent-exposed region, allowing for fine-tuning of potency and selectivity against different kinases. By blocking ATP binding, the inhibitors prevent kinase autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to reduced tumor cell growth and angiogenesis.

Quantitative Data: Kinase Inhibitory Potency

| Compound | Target Kinase | IC50 (nM) | Source |

| 9k | c-Kit | 8.5 | |

| 10l | VEGFR-2 | 56.5 | |

| 10r | VEGFR-2 | 31.7 |

2.2. Targeting Mitotic Kinases: MASTL (Greatwall Kinase)

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its overexpression in several cancers makes it an attractive therapeutic target. Recently, novel 2,7-naphthyridine compounds have been developed as potent MASTL inhibitors.

Molecular Mechanism: MASTL's primary role during mitosis is to phosphorylate endosulfine-A (ENSA), which in turn binds to and inhibits the tumor-suppressive phosphatase PP2A-B55. By inhibiting MASTL, the 2,7-naphthyridine derivatives prevent the inactivation of PP2A-B55. The active PP2A-B55 then dephosphorylates key mitotic substrates, leading to a cascade failure in mitotic progression, chromosome instability, and ultimately, a form of cell death known as mitotic catastrophe. This mechanism is particularly effective against rapidly proliferating cancer cells.

Caption: Simplified pathway of MASTL inhibition by 2,7-naphthyridine derivatives.

2.3. Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is a self-validating system to determine the IC50 value of a test compound against a purified kinase. The amount of ADP produced in the kinase reaction is quantified via a luminescent signal.

Causality: The choice of a luminescence-based ADP detection method like ADP-Glo™ is based on its high sensitivity, broad dynamic range, and resistance to signal interference compared to absorbance or fluorescence-based methods. It directly measures the product of the kinase reaction (ADP), providing a robust readout of enzymatic activity.

Caption: Experimental workflow for determining kinase inhibitor potency.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the 2,7-naphthyridine test compound in DMSO. Prepare working solutions of recombinant kinase, substrate (e.g., a generic peptide), and ATP in a suitable kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA).

-

Reaction Setup (384-well plate):

-

Add 1 µL of test compound dilution or DMSO (for control wells) to each well.

-

Add 2 µL of the diluted kinase enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Analysis: Plot the luminescent signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Mechanism II: Inhibition of Bacterial DNA Gyrase & Topoisomerase IV

Drawing structural parallels to the quinolone class of antibiotics, derivatives of 2,7-naphthyridine have been investigated as potent antibacterial agents. Their mechanism of action is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.

Molecular Mechanism: These enzymes are critical for managing DNA topology (e.g., supercoiling and decatenation) during replication and transcription. They function by creating a transient double-stranded break in DNA, passing another segment of DNA through the break, and then resealing it. 2,7-naphthyridine derivatives, like other novel bacterial topoisomerase inhibitors (NBTIs), act by binding to the enzyme-DNA complex. This interaction stabilizes the "cleavage complex," preventing the re-ligation of the broken DNA strands. The accumulation of these stalled complexes and double-strand breaks is lethal to the bacterium, blocking DNA replication and leading to cell death. Molecular dynamics simulations suggest stable binding of 2,7-naphthyridine hydrazone derivatives within the gyrase-DNA ternary complex, supporting this mechanism.

Caption: Inhibition of DNA replication by stabilizing the gyrase-DNA complex.

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | MIC (mg/L) | Source |

| 10j | Staphylococcus aureus | 8 | |

| 10f | Staphylococcus aureus | 31 |

3.1. Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay provides direct evidence of a compound's ability to inhibit the catalytic activity of DNA gyrase. The principle is based on the enzyme's ability to convert relaxed circular plasmid DNA into its supercoiled form, a process that can be visualized by agarose gel electrophoresis.

Causality: This gel-based assay is chosen for its direct and unambiguous visualization of enzymatic activity. Supercoiled DNA migrates faster through an agarose gel than relaxed DNA. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed form. This provides clear, qualitative and semi-quantitative proof of target engagement and inhibition.

Step-by-Step Methodology:

-

Reaction Setup: On ice, prepare reaction mixtures in tubes. Each reaction (final volume ~30 µL) should contain:

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP).

-

A defined amount of relaxed plasmid DNA (e.g., 0.5 µg of relaxed pBR322).

-

The test compound at various concentrations (or DMSO for a positive control). A negative control without enzyme should also be included.

-

-

Enzyme Addition: Initiate the reaction by adding a specific number of units of purified E. coli or S. aureus DNA gyrase.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes).

-

Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under UV light.

-

Analysis: Compare the bands in the inhibitor lanes to the controls. The positive control (enzyme, no inhibitor) should show a fast-migrating band of supercoiled DNA. The negative control (no enzyme) will show a slower-migrating band of relaxed DNA. The concentration of inhibitor at which the supercoiled band disappears and the relaxed band predominates is used to determine the IC50.

Mechanism III: Inhibition of Phosphodiesterase 5 (PDE5)

The 2,7-naphthyridine scaffold has also been successfully adapted to create highly potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).

Molecular Mechanism: PDE5 inhibitors work by mimicking the structure of cGMP and binding to the catalytic site of the enzyme. By blocking this site, they prevent the hydrolysis of cGMP to GMP. The resulting increase in intracellular cGMP levels in the corpus cavernosum leads to smooth muscle relaxation and vasodilation. A 2,7-naphthyridine derivative, designated compound 4c (T-0156), was found to be an exceptionally potent and selective inhibitor of PDE5.

Quantitative Data: PDE5 Inhibition and Selectivity

| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. Other PDEs | Source |

| 4c (T-0156) | PDE5 | 0.23 | >100,000-fold vs. PDE1-4; 240-fold vs. PDE6 | |

| Sildenafil | PDE5 | 5.22 | ~248-fold vs. PDE1; ~20-fold vs. PDE6 |

Causality: The high selectivity of compound 4c is a critical feature. Cross-inhibition of other PDE isoforms, such as PDE6 (found in the retina) and PDE11, is associated with side effects like visual disturbances and myalgia seen with less selective inhibitors. The development of highly selective 2,7-naphthyridine derivatives demonstrates the scaffold's capacity for precise target recognition.

Conclusion